

Unveiling Undec-10-ynylamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Undec-10-ynylamine

Cat. No.: B15378994

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This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the novel chemical compound **Undec-10-ynylamine**. This document provides critical information regarding its chemical identity, sourcing, and potential areas of application, addressing the needs of the scientific community for accessible and detailed technical data.

Core Chemical Information

Undec-10-ynylamine, a long-chain aliphatic amine containing a terminal alkyne group, holds potential for a variety of applications in chemical synthesis and biological studies. The terminal alkyne functionality makes it a valuable building block for click chemistry reactions, enabling the straightforward conjugation to other molecules.

Table 1: Chemical Identification and Supplier Information for **Undec-10-ynylamine**

Parameter	Value	Source
Chemical Name	Undec-10-ynylamine	-
CAS Number	188584-11-4	[1][2]
Molecular Formula	C ₁₁ H ₂₁ N	-
Molecular Weight	167.30 g/mol	-
Known Suppliers	BLD Pharm[1], Hebei Liye Chemical Co., Ltd.[3][4], Suzhou Senfeida Chemical Co., Ltd.[5]	-

Sourcing and Procurement

Undec-10-ynylamine is available from a select number of chemical suppliers. Researchers can procure this compound from companies such as BLD Pharm[1], Hebei Liye Chemical Co., Ltd.[3][4], and Suzhou Senfeida Chemical Co., Ltd.[5]. It is recommended to contact these suppliers directly for information on purity, available quantities, and lead times.

Experimental Protocols

Detailed experimental protocols for the specific use of **Undec-10-ynylamine** are not yet widely available in peer-reviewed literature. However, based on its structure as a primary amine with a terminal alkyne, established protocols for similar compounds can be adapted.

General Protocol for Amine Derivatization:

A common application for primary amines is their reaction with activated carboxylic acids or acyl chlorides to form amides.

- **Dissolution:** Dissolve **Undec-10-ynylamine** in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
- **Addition of Base:** Add an appropriate non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution.

- **Acylation:** Slowly add the desired acylating agent (e.g., an acid chloride or an activated ester) to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and purify the crude product using column chromatography.

General Protocol for "Click" Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

The terminal alkyne of **Undec-10-ynylamine** makes it an ideal substrate for CuAAC reactions.

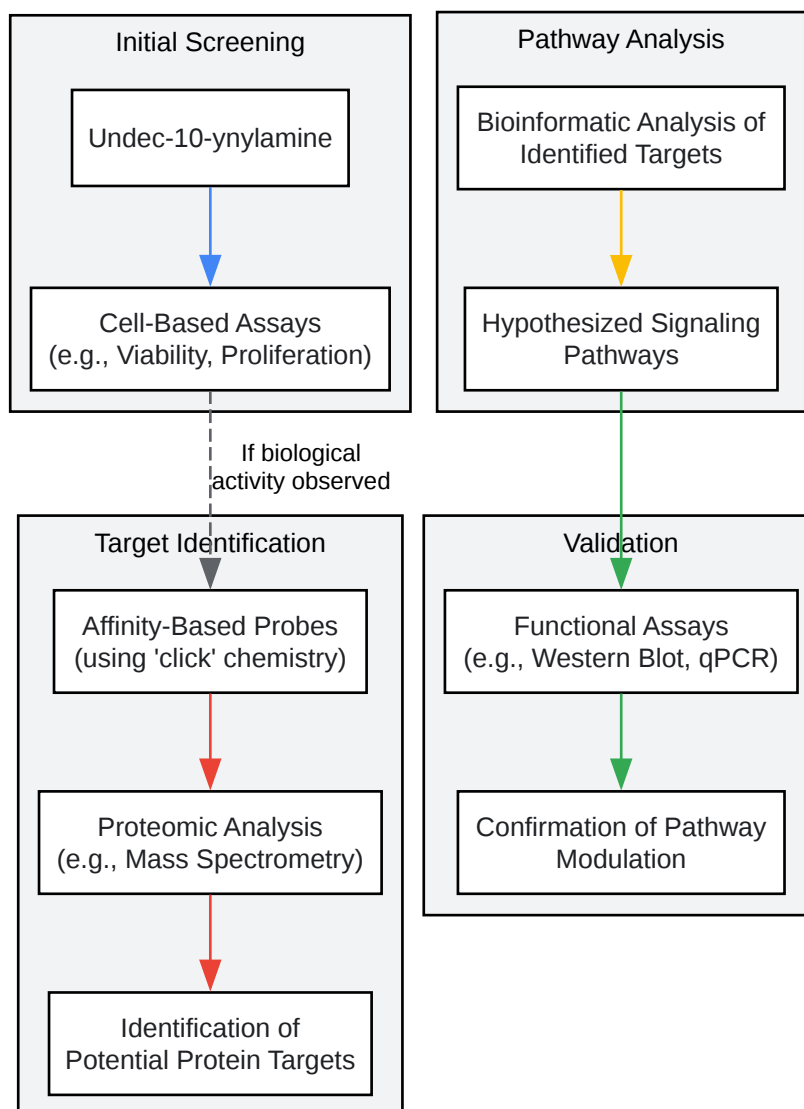
- **Reactant Preparation:** Dissolve the azide-containing molecule and **Undec-10-ynylamine** in a suitable solvent system (e.g., a mixture of t-butanol and water).
- **Catalyst Preparation:** Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate.
- **Reaction Initiation:** Add the copper catalyst to the mixture of the azide and alkyne.
- **Reaction Progression:** Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS.
- **Purification:** Once the reaction is complete, the triazole product can be isolated through extraction and purified by column chromatography.

Potential Signaling Pathways and Biological Investigations

Currently, there is a lack of specific research detailing the signaling pathways modulated by **Undec-10-ynylamine**. However, long-chain amines and their derivatives are known to interact with various biological targets. The unique structure of **Undec-10-ynylamine** suggests several avenues for investigation.

Hypothetical Workflow for Investigating Biological Activity:

The following diagram outlines a potential workflow for researchers to explore the biological effects of **Undec-10-ynylamine**.



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